
5-Bromo-3-(2,2-difluoroethoxy)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(2,2-difluoroethoxy)-2-methoxypyridine: is an organic compound with the molecular formula C8H8BrF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a 2,2-difluoroethoxy group at the 3rd position, and a methoxy group at the 2nd position on the pyridine ring. These substitutions confer unique chemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2,2-difluoroethoxy)-2-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Substitution Reaction: The 3rd position of the pyridine ring is substituted with a 2,2-difluoroethoxy group through a nucleophilic substitution reaction. This can be done using 2,2-difluoroethanol and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Methoxylation: The methoxy group is introduced at the 2nd position via a nucleophilic substitution reaction using methanol and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2,2-difluoroethoxy)-2-methoxypyridine: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-(2,2-difluoroethoxy)-2-methoxypyridine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2,2-difluoroethoxy)-2-methoxypyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and difluoroethoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-chloro-2-(2,2-difluoroethoxy)pyridine: Similar structure but with a chlorine atom instead of a methoxy group.
5-Bromo-3-(2,2-difluoroethoxy)-2-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
Comparison
Uniqueness: The presence of the methoxy group in can influence its chemical reactivity and biological activity, making it distinct from its analogs. The methoxy group can enhance solubility and modify the electronic properties of the pyridine ring, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
5-bromo-3-(2,2-difluoroethoxy)-2-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO2/c1-13-8-6(14-4-7(10)11)2-5(9)3-12-8/h2-3,7H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXYXNMYTMOOKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)OCC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
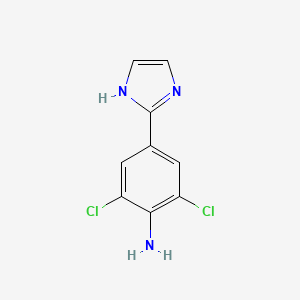
![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)
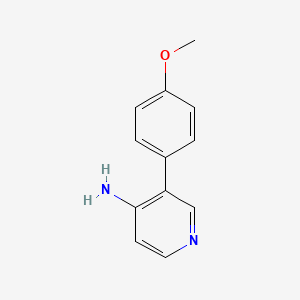

![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)
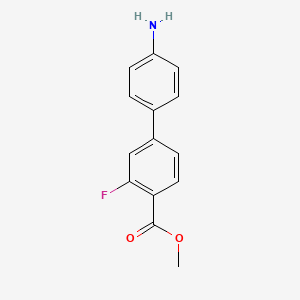
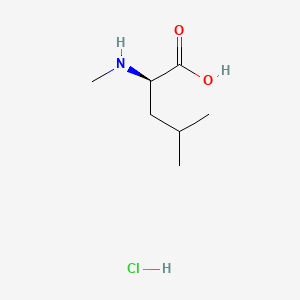
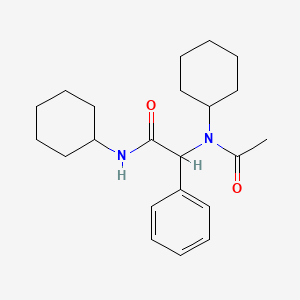
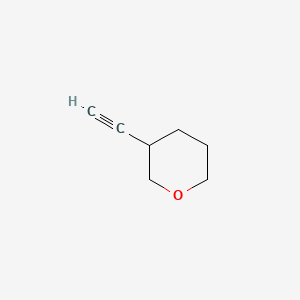
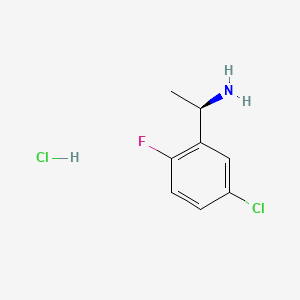
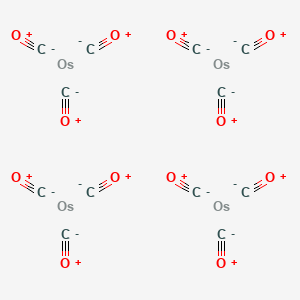
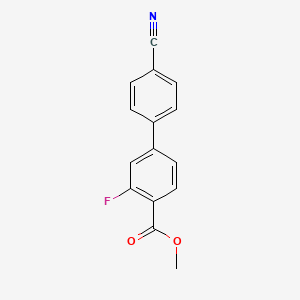
![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)

